molecular formula C9H6BrNO2 B1391009 3-bromo-5-hydroxy-2(1H)-quinolinone CAS No. 1192263-85-6

3-bromo-5-hydroxy-2(1H)-quinolinone

Cat. No.: B1391009
CAS No.: 1192263-85-6
M. Wt: 240.05 g/mol
InChI Key: FRFNVCCFWPMVSJ-UHFFFAOYSA-N
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Description

Significance of the Quinolinone System in Contemporary Medicinal Chemistry Research

The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Quinoline (B57606) and its derivatives have demonstrated significant potential in the development of therapeutic agents for various diseases. researchgate.netnih.govnih.gov

The versatility of the quinolinone core allows for the synthesis of extensive compound libraries with diverse biological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govrsc.org Specifically, the 2-quinolinone structure is a key feature in numerous natural and synthetic compounds with distinct biological behaviors and therapeutic potential. tandfonline.com Researchers have successfully developed quinoline-based drugs for treating malaria, bacterial infections, and cancer, with several candidates currently in clinical trials. nih.govnih.gov The ability to modify the substituents on the quinoline nucleus provides a powerful tool for designing novel and potent drug candidates. orientjchem.org

Historical Trajectory and Evolution of Quinolinone-Based Research

The journey of quinoline research began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org Initially named "leukol," its structure was later elucidated, paving the way for extensive investigation into its chemical and biological properties. mdpi.comresearchgate.net A significant milestone in quinoline synthesis was the Skraup reaction, which enabled the laboratory-scale production of quinoline and its derivatives. nih.gov

Historically, quinoline-based compounds, such as quinine (B1679958) extracted from the bark of the Cinchona plant, were pivotal in the treatment of malaria. nih.gov This early success spurred further research, leading to the discovery and development of a wide range of synthetic quinoline derivatives with diverse therapeutic applications. nih.govnih.gov Over the decades, research has evolved from isolating natural products to designing and synthesizing novel quinolinone-based molecules with tailored pharmacological profiles. This progression has been driven by a deeper understanding of structure-activity relationships and the mechanisms of action of these compounds. nih.govorientjchem.org

Structural Significance of the 2(1H)-Quinolinone Core in Advanced Chemical Biology

The 2(1H)-quinolinone core, also known as carbostyril, is a crucial pharmacophore in the field of chemical biology. ebi.ac.uk Its planar, bicyclic structure provides a rigid scaffold that can be readily functionalized at various positions, allowing for the precise orientation of substituents to interact with specific biological targets. tandfonline.com This structural feature is found in numerous natural products and has been exploited in the design of synthetic molecules with a wide array of biological functions. tandfonline.com

The lactam functionality within the 2(1H)-quinolinone ring system is a key contributor to its chemical properties and biological activity. It can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to enzymes and receptors. ebi.ac.uk Furthermore, the aromatic portion of the molecule can engage in π-π stacking interactions. The versatility of the 2(1H)-quinolinone core has led to its incorporation into compounds targeting a variety of biological processes, underscoring its importance in the development of new probes and therapeutic agents in chemical biology. tandfonline.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h1-4,12H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFNVCCFWPMVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)Br)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 5 Hydroxy 2 1h Quinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of quinolinone derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the O-H proton. The proton at the C4 position is anticipated to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent carbonyl group and the bromine atom at C3. The protons on the carbocyclic ring (H6, H7, H8) would present as a complex multiplet pattern. The N-H proton of the amide and the phenolic O-H proton are expected to be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. For example, in related 4-hydroxy-2(1H)-quinolones, aromatic protons appear in the range of 7.16–7.83 ppm in DMSO-d₆. researchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. The carbon bearing the bromine (C3) and the carbon bearing the hydroxyl group (C5) will also show characteristic shifts influenced by the electronegativity of the substituents. The remaining aromatic carbons will appear in the typical range of 110-140 ppm. In a study of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, the carbon signals were fully assigned using 2D NMR techniques, demonstrating the power of these methods in elucidating the structure of complex quinolines. nih.gov

Predicted NMR Data for 3-bromo-5-hydroxy-2(1H)-quinolinone

Proton (¹H) NMR PredictionsCarbon-¹³ (¹³C) NMR Predictions
ProtonExpected Chemical Shift (ppm)CarbonExpected Chemical Shift (ppm)
N1-H~11.0 - 12.0 (broad s)C2~162
H4~8.0 (s)C3~105
C5-OH~9.0 - 10.0 (broad s)C4~140
H6~7.0 (d)C4a~118
H7~7.4 (t)C5~155
H8~6.8 (d)C6~115
C7~132
C8~112
C8a~138

Note: Predicted values are based on substituent effects and data from analogous compounds. Actual values may vary.

Solid-State ¹³C-NMR for Polymorphic Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid-state materials. Each polymorph can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and quantifying different polymorphic forms.

The ¹³C chemical shifts of a molecule in the solid state are sensitive to its local electronic environment, which is influenced by the crystal packing and intermolecular interactions (e.g., hydrogen bonding). As a result, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra. The differences in chemical shifts between polymorphs, while often small, are typically resolved with high-resolution ssNMR techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS). This allows for the unambiguous identification and even quantification of different polymorphic forms in a bulk sample.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are invaluable for identifying the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups:

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl (O-H) and amide (N-H) groups. The broadness is due to hydrogen bonding.

C=O Stretching: A strong, sharp absorption band around 1660-1640 cm⁻¹, characteristic of the amide carbonyl group in the 2-quinolone ring. mdpi.com

C=C Stretching: Multiple bands in the 1620-1450 cm⁻¹ region due to the aromatic ring stretching vibrations.

C-O Stretching: A band for the phenolic C-O stretch, typically appearing in the 1260-1180 cm⁻¹ range.

C-Br Stretching: A weak band in the far-infrared region, typically below 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar aromatic ring vibrations.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
O-H / N-HStretching3400 - 3200Strong, Broad
C=O (Amide I)Stretching1660 - 1640Strong
C=C (Aromatic)Stretching1620 - 1450Medium to Strong
N-HBending1600 - 1550Medium
C-O (Phenolic)Stretching1260 - 1180Medium
C-BrStretching600 - 500Weak to Medium

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

The conjugated π-system of the 2(1H)-quinolinone core gives rise to interesting photophysical properties, which can be studied using UV-Visible absorption and fluorescence spectroscopy. These properties are sensitive to the substituents on the quinolinone ring.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The hydroxyl group (an electron-donating group) and the bromine atom (an electron-withdrawing group with a heavy atom effect) will influence the position and intensity of these bands. In related 7-(diethylamino)quinolone chalcones, absorption maxima are observed in the range of 400-450 nm, demonstrating strong intramolecular charge transfer (ICT) characteristics. acs.org

Upon excitation with an appropriate wavelength of light, many quinolinone derivatives exhibit fluorescence. The emission wavelength and fluorescence quantum yield are highly dependent on the molecular structure and the solvent environment. The presence of the hydroxyl group at the C5 position is likely to play a significant role in the emission properties, potentially leading to excited-state proton transfer (ESPT) phenomena in certain solvents. The bromine atom, due to the heavy-atom effect, may decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state.

Photophysical Data for Related Quinolone Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Reference
7-(diethylamino)quinolone chalcone (B49325) (5a)DMSO446603 acs.org
4-Hydroxy-2(1H)-quinoloneEthanol229, 273, 317- researchgate.net
5,7-dibromo-8-hydroxyquinoline (in Ga(III) complex)DMSO~400550 nih.gov

Fluorescence Probe Technology Applications for 2(1H)-Quinolinones

The 2(1H)-quinolinone scaffold is an excellent fluorophore and has been widely used in the development of fluorescent probes for detecting various chemical and biological species. researchgate.net The fundamental principle involves attaching a recognition unit (a reactive site) to the quinolinone fluorophore.

The fluorescence of the quinolinone core can be modulated upon interaction of the recognition unit with a specific analyte. This can result in either fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor). For instance, quinolone derivatives containing an α,β-unsaturated carbonyl system have been designed as "turn-off" probes for bisulfite. chemicalbook.com In contrast, other derivatives with a malonate moiety have been shown to act as "turn-on" probes for biothiols. The inherent photophysical properties of the 2(1H)-quinolinone fluorophore, such as a large Stokes shift and high quantum yield in some derivatives, make it a versatile platform for designing sensitive and selective fluorescent sensors. acs.org

X-ray Crystallography for Definitive Molecular and Crystal Structure Determination

As of the latest available data, no publicly accessible studies detailing the single-crystal X-ray diffraction analysis of this compound have been found. Consequently, definitive experimental data on its molecular and crystal structure, including precise bond lengths, bond angles, torsion angles, and crystal packing information, remain undetermined.

Without experimental crystallographic data, key structural parameters cannot be compiled.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell Dimensionsa = Å, b = Å, c = Å; α = °, β = °, γ = °
Volume (V)ų
Z (molecules per unit cell)Data Not Available
Calculated Density (ρ)g/cm³
R-factorData Not Available

Table 2: Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Angle (°)
C-BrData Not Available
C-O (hydroxyl)Data Not Available
C=O (carbonyl)Data Not Available
N-HData Not Available
C-N-CData Not Available
C-C-BrData Not Available
C-C-OData Not Available

Characterization of Polymorphic Forms and Amorphous States

The investigation into the solid-state properties of a compound, including its potential to exist in multiple crystalline forms (polymorphism) or in a non-crystalline (amorphous) state, is crucial for understanding its physical and chemical stability, solubility, and bioavailability. However, a comprehensive search of scientific databases and literature indicates that no studies have been published concerning the characterization of polymorphic forms or amorphous states of this compound.

Techniques commonly used to investigate polymorphism, such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), have not been reported for this specific compound. Therefore, it is unknown whether this compound can exist in different crystalline arrangements or as an amorphous solid.

Table 3: Known Polymorphic and Amorphous Forms of this compound

FormMethod of PreparationKey Characterization Data (e.g., PXRD peaks, DSC transitions)
Polymorph IData Not AvailableData Not Available
Polymorph IIData Not AvailableData Not Available
Amorphous StateData Not AvailableData Not Available

Structure Activity Relationships Sar and Biological Activity of 3 Bromo 5 Hydroxy 2 1h Quinolinone and Its Derivatives

Fundamental Principles of Structure-Activity Relationships in Quinolinone Scaffolds

The biological profile of quinolinone derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. scilit.comresearchgate.net Medicinal chemists have systematically modified the scaffold to optimize potency, selectivity, and pharmacokinetic properties, leading to a well-developed understanding of its SAR. nih.govnih.gov

The substitution pattern on the quinolinone ring is a critical determinant of the resulting compound's biological activity and target specificity. scilit.comresearchgate.net

C3 Position: This position is crucial, and modifications can have a significant impact. While a carboxylic acid group at C3 is a hallmark of many antibacterial quinolones, its modification or replacement often leads to a decrease in antibacterial efficacy. youtube.com However, replacing the C3-carboxy group with an isothiazolo group has been shown to afford highly active isothiazolo quinolones with enhanced in vitro antibacterial activity. youtube.com

C6 Position: Halogen substitution at C6, particularly fluorine, is a well-known strategy in the development of fluoroquinolone antibacterials, as it can greatly improve antimicrobial activity by increasing lipophilicity and cell penetration. researchgate.net However, in some quinazolinone series, substitution at C6 with a bromo group was not well tolerated for antibacterial activity. acs.org

C7 Position: The C7 position is a key site for modulating the spectrum of activity, especially for antibacterials. The introduction of piperazine (B1678402) or pyrrolidine (B122466) rings at this position can enhance the spectrum of activity, particularly against Gram-negative organisms, and improve potency against Gram-positive bacteria. researchgate.net

C8 Position: Substitution at the C8 position can influence both potency and pharmacokinetics. A halogen (like fluorine or chlorine) at C8 can improve oral absorption and activity against anaerobic bacteria. researchgate.net Methoxy (B1213986) groups at C8 have been shown to confer good activity against Gram-positive bacteria. youtube.com Furthermore, a hydroxyl group at C8 has been found to enhance the anticancer potential of certain quinoline (B57606) derivatives. nih.gov

Halogenation, particularly bromination, and the introduction of hydroxyl groups are common strategies to enhance the biological profile of heterocyclic compounds.

The presence of bromine atoms on the quinoline scaffold has a significant impact on biological activity. Studies on highly brominated quinolines have revealed that the position of bromination is critical for anticancer effects. For example, compounds featuring bromine atoms at the C5 and C7 positions demonstrated significant inhibition of cancer cell proliferation. nih.gov The addition of bromine at C5 and C7 to a trimethoxyquinoline core resulted in a substantial increase in antiproliferative activity. nih.gov In contrast, some studies on quinazolinones found that a bromo group at C6 was detrimental to antibacterial activity. acs.org The introduction of a bromine atom at C3, as seen in 3-bromo-2(1H)-quinolinone, is less common in the context of antibacterial SAR, where a carboxylic acid is often preferred. However, in other contexts, this modification could be key to interacting with different biological targets.

The hydroxyl group is a crucial functional group that can act as a hydrogen bond donor and participate in key interactions with biological targets. An unsubstituted phenolic group at position C8 of the quinoline ring has been identified as a key structural fragment necessary for the anticancer and antibacterial activity of certain sulfonamide derivatives. mdpi.comnih.gov The conversion of a methoxy group at C8 to a hydroxyl group was also suggested to enhance the inhibitory potential of a brominated quinoline against cancer cells. nih.gov Furthermore, a series of 5-hydroxy-4-quinolone derivatives were synthesized and showed potent antitumor activity. nih.gov The hydroxyl group at C5 in the subject compound, 3-bromo-5-hydroxy-2(1H)-quinolinone, is therefore anticipated to contribute significantly to its biological activity profile, potentially through mechanisms like metal chelation or hydrogen bonding within enzyme active sites.

Mechanisms and Spectrum of Biological Activities Associated with Quinolinone Derivatives

The chemical versatility of the quinolinone scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. researchgate.net These compounds can be engineered to interact with a variety of biological targets, resulting in antimicrobial, anticancer, and anti-inflammatory effects.

Quinoline and its derivatives have long been recognized for their antimicrobial properties. irb.hr The quinolone subclass, in particular, forms the basis of a major class of antibacterial drugs that target bacterial DNA topoisomerases, inhibiting DNA replication and leading to cell death. researchgate.netnih.gov The antibacterial spectrum and potency are highly dependent on the substitution pattern. For instance, C7 substitutions often enhance activity against Gram-negative bacteria, while modifications at other positions can improve potency against Gram-positive organisms. researchgate.netnih.gov Some derivatives are more active against Gram-positive bacteria, which may be due to differences in the bacterial cell envelope, as the cytoplasmic membrane of Gram-negative bacteria can block the entry of certain compounds. nih.gov

In addition to antibacterial effects, quinolinone derivatives have demonstrated antifungal activity. Hybrid molecules containing the quinoline moiety have shown efficacy against various fungal pathogens, including Cryptococcus neoformans and Candida species. nih.gov For example, certain quinoline-based hydroxyimidazolium hybrids displayed notable antifungal activity against C. neoformans with MIC values as low as 15.6 µg/mL. nih.gov Triazole-8-hydroxyquinoline derivatives have also been tested, though some showed only low to moderate activity against Candida species. mdpi.com

Table 1: Antimicrobial Activity of Selected Quinolinone Derivatives
CompoundOrganismActivity (MIC)Reference
Quinoline-based hydroxyimidazolium hybrid (7c)Cryptococcus neoformans15.6 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid (7d)Cryptococcus neoformans15.6 µg/mL nih.gov
8-hydroxyquinoline derivative (with NO2 substituent)E. cloacae1 x 10⁻⁶ mg/mL mdpi.com
8-hydroxyquinoline derivative (with NO2 substituent)K. pneumoniae1 x 10⁻⁵ mg/mL mdpi.com
8-hydroxyquinoline derivative (with NO2 substituent)S. aureus1 x 10⁻⁵ mg/mL mdpi.com

The quinolinone scaffold is a prominent feature in many compounds with potent anticancer activity. tandfonline.comglobalresearchonline.net These derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of protein kinases. youtube.comglobalresearchonline.net

The substitution pattern is critical for antiproliferative efficacy. A study on highly brominated quinolines found that compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) showed potent inhibitory activity against C6, HeLa, and HT29 cancer cell lines, with IC50 values significantly lower than the reference drug 5-FU. nih.gov The presence of bromine at C5 and C7 was crucial for this enhanced activity. nih.gov Similarly, 5-hydroxy-4-quinolone derivatives have been investigated as truncated analogues of acridone (B373769) antitumor agents, with 5-hydroxy-8-methoxy-quinolone showing potent activity against the HL60 cell line. nih.gov Some quinoline-5,8-dione derivatives have also shown potent cytotoxicity against human breast cancer cells, with IC50 values in the nanomolar range. nih.gov

Table 2: Antiproliferative Activity of Selected Quinolinone Derivatives
CompoundCell LineActivity (IC50)Reference
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)C6 (rat glioma)15.4 µM nih.gov
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)HeLa (human cervical cancer)26.4 µM nih.gov
Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline)HT29 (human colon cancer)15.0 µM nih.gov
Compound 17 (6,8-dibromo-5-nitroquinoline)HT29 (human colon cancer)24.1 µM nih.gov
5-hydroxy-8-methoxy-quinoloneHL60 (human leukemia)17.7 µM nih.gov
Compound 22 (a 7-amino-quinoline-5,8-dione derivative)MDA-MB-468 (human breast cancer)140 nM nih.gov
Compound 7d (a 1-benzyl-5-bromoindolin-2-one derivative)MCF-7 (human breast cancer)2.93 µM nih.gov

Quinoline-based molecules have been increasingly explored as anti-inflammatory agents. researchgate.net Their mechanism of action often involves targeting key components of the inflammatory cascade, such as pro-inflammatory enzymes and cytokines. scilit.comresearchgate.net For instance, certain quinoline derivatives have been found to inhibit cyclooxygenase (COX) enzymes or phosphodiesterase 4 (PDE4). scilit.com The anti-inflammatory activity is, once again, dependent on the specific substitution pattern. Quinolines with a carboxamide moiety have shown antagonism for the TRPV1 receptor, while those with a carboxylic acid can inhibit COX. scilit.com Other derivatives have been shown to significantly decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. researchgate.net The development of potent P2X7 receptor antagonists from quinolinone and quinoline scaffolds further highlights their potential in modulating inflammatory responses, as these antagonists can inhibit the release of the pro-inflammatory cytokine IL-1β. nih.gov

Antiviral Potentials

Derivatives of the quinoline scaffold have shown promise as antiviral agents, exhibiting activity against a range of viruses. nih.gov Research has highlighted the potential of quinoline derivatives against viruses such as Dengue virus, Hepatitis C virus, West Nile virus, Japanese Encephalitis virus, and Zika virus. nih.gov

Specifically, novel quinoline derivatives have been identified as being highly active against Dengue virus serotype 2 (DENV2). These compounds appear to act at an early stage of the virus life cycle, rather than being virucidal. They have been shown to decrease the intracellular production of the viral envelope glycoprotein (B1211001) and reduce the yield of infectious virions in infected cells. nih.gov

Furthermore, certain bromo- and hydroxy-substituted quinoline derivatives have been investigated for their antiviral properties. For instance, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine demonstrated potent and selective inhibition of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) replication. nih.gov While not a direct derivative of this compound, this highlights the potential of incorporating bromo-substituents in antiviral drug design. This compound was found to be less effective against herpes simplex virus type 2 and inactive against a thymidine (B127349) kinase-deficient mutant of HSV-1. nih.gov Its selectivity is believed to stem from preferential phosphorylation by the HSV-1-induced thymidine kinase. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives

Compound Virus Activity Mechanism of Action
Novel Quinoline Derivatives Dengue virus serotype 2 (DENV2) Active in a dose-dependent manner Acts at an early stage of the virus life cycle, reducing intracellular production of envelope glycoprotein and yield of infective virions. nih.gov
3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV) Potent and selective inhibitor Preferential phosphorylation by HSV-1-induced thymidine kinase. nih.gov

Antiprotozoal and Antileishmanial Applications

The quinoline core is a key pharmacophore in the development of antiprotozoal agents. researchgate.netresearchgate.net Derivatives of quinoline have been explored for their efficacy against various protozoan parasites, including Leishmania and Trypanosoma species. researchgate.netresearchgate.net

A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial activity against visceral leishmaniasis. Several of these compounds demonstrated significant inhibition of L. donovani promastigotes. Notably, the conversion of a methoxy group to a hydroxyl group in some derivatives was explored to increase polarity and potentially enhance binding to the target site. nih.gov One particular compound from this series exhibited potent in vitro antileishmanial activity against both promastigote and amastigote stages of L. donovani and also showed in vivo efficacy in a mouse model. nih.gov

Hybrid molecules incorporating the quinoline structure have also been investigated. For example, furanchalcone-quinoline hybrids have been synthesized and tested for their leishmanicidal and trypanocidal activities. researchgate.net

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives

Compound Series Target Organism Key Findings
2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives Leishmania donovani Several compounds showed >70% anti-promastigote inhibition. One compound demonstrated significant in vitro and in vivo antileishmanial potency. nih.gov
Furanchalcone-quinoline hybrids Leishmania (V) panamensis, Trypanosoma cruzi Some hybrid compounds were active against both parasites. researchgate.net

Enzymatic and Receptor-Mediated Mechanisms of Action

The biological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors, as well as their ability to bind to nucleic acids.

Inhibition of Specific Enzyme Targets (e.g., HIV-1 integrase, ACP reductase, Bromodomain inhibitors)

HIV-1 Integrase Inhibition: The quinoline scaffold is a key feature in several inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govacs.org Modifications of the quinolinone core have been a strategy in the design of novel HIV-1 integrase inhibitors. For instance, quinolinonyl non-diketo acid derivatives have been designed as isosteres of known diketo acid inhibitors, aiming for selective inhibition of the RNase H function of reverse transcriptase. acs.org These compounds retain a chelating unit capable of binding metal ions in the enzyme's catalytic site. acs.org Other research has focused on 3-hydroxy-1,5-dihydro-pyrrol-2-one derivatives as advanced analogs of 2-hydroxy-3-heteroaryl acrylic acid inhibitors, showing improved enzymatic and antiviral activity. nih.gov

Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are considered attractive drug targets for various diseases. nih.gov While direct inhibition by this compound is not specified, the broader class of heterocyclic compounds is being explored for bromodomain inhibitory activity. nih.gov

Receptor Antagonism (e.g., P2X7 receptor)

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory processes, making it a therapeutic target. nih.govresearchgate.net Quinoline-containing compounds have been investigated as P2X7 receptor antagonists. For example, a structural hybrid incorporating a quinoline moiety was developed and characterized as a negative allosteric modulator of the P2X7 receptor. nih.gov The development of potent and selective P2X7 receptor antagonists is an active area of research, with various heterocyclic and aromatic structures being explored. nih.govresearchgate.net

Interactions with Nucleic Acids (e.g., DNA binding)

The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, a mechanism of action for some anticancer and antimicrobial agents. The quinoline pharmacophore has been noted for its DNA binding capabilities. researchgate.net While direct evidence for DNA binding of this compound is not extensively detailed in the provided context, the general class of quinoline derivatives is known to interact with DNA. researchgate.net

Future Research Directions and Translational Perspectives for 3 Bromo 5 Hydroxy 2 1h Quinolinone

Development of Innovative and Sustainable Synthetic Methodologies for Complex Quinolinone Analogs

The synthesis of quinolinone derivatives has been an active area of research. semanticscholar.orgrsc.org Traditional methods for the synthesis of 3-bromoquinoline-2(1H)-thiones have been reported, which can serve as precursors to the corresponding quinolinones. semanticscholar.org However, these methods can sometimes lack generality. semanticscholar.org Future efforts should focus on developing more efficient and sustainable synthetic routes to 3-bromo-5-hydroxy-2(1H)-quinolinone and its complex analogs. This includes the exploration of novel catalytic systems, such as palladium-catalyzed C-H functionalization, which has been successfully used for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Furthermore, the development of continuous flow methodologies could offer safer and more scalable production of quinoline (B57606) derivatives. acs.org The use of greener solvents and reagents will also be crucial in minimizing the environmental impact of these synthetic processes. Research into one-pot multicomponent reactions could also provide a rapid and efficient means to generate a diverse library of complex quinolinone analogs for biological screening. rsc.org

Advanced Computational Design for Rational Drug Discovery and Optimization

Computational tools are indispensable in modern drug discovery. For this compound, molecular modeling techniques can be employed to predict its binding affinity to various biological targets. Structure-activity relationship (SAR) studies, guided by computational analysis, can help in the rational design of more potent and selective analogs. For instance, understanding the role of the bromine atom at the 3-position and the hydroxyl group at the 5-position in target binding is crucial. Computational methods can elucidate the nature of halogen bonds and hydrogen bonds formed between the ligand and the receptor, providing insights for further optimization. Quantum mechanical calculations can be used to determine the electronic properties of the molecule, which can be correlated with its biological activity. Virtual screening of large compound libraries against identified targets can also accelerate the discovery of novel hits based on the this compound scaffold.

Elucidation of Novel Biological Targets and Precise Mechanisms of Action for Halogenated Hydroxyquinolinones

While the broader class of quinolinones is known to exhibit a range of biological activities, the specific targets and mechanisms of action for this compound are yet to be fully elucidated. tandfonline.com Quinolinone derivatives have been investigated for their potential as inhibitors of enzymes such as influenza A endonuclease and as modulators of protein folding machinery like Hsp90. nih.govnih.gov Future research should focus on identifying the specific cellular and molecular targets of this compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening. Once potential targets are identified, detailed biochemical and biophysical assays will be necessary to validate these interactions and to understand the precise mechanism of action. Investigating the role of the halogen and hydroxyl substitutions in target recognition and modulation will be of particular importance.

Exploration of Hybrid Molecules Incorporating the this compound Motif for Enhanced Bioactivity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The this compound scaffold can be strategically combined with other bioactive moieties to create hybrid molecules with potentially enhanced or novel biological activities. For example, incorporating this motif into known anticancer, antimicrobial, or anti-inflammatory agents could lead to synergistic effects and improved therapeutic profiles. The synthesis of quinoline-based 1,3,4-oxadiazole-triazole derivatives is an example of such a hybrid strategy. nih.gov The design of these hybrid molecules should be guided by a thorough understanding of the structure-activity relationships of both constituent pharmacophores to ensure optimal interaction with their respective targets.

Addressing Challenges in the Design of Highly Selective and Potent Agents with Desired Pharmacological Profiles

A significant challenge in drug design is achieving high selectivity for the intended target to minimize off-target effects. For this compound and its derivatives, extensive medicinal chemistry efforts will be required to optimize their selectivity and potency. This will involve systematic modifications of the quinolinone core and its substituents. For example, the position and nature of the halogen and hydroxyl groups can be varied to fine-tune the binding affinity and selectivity. Furthermore, optimizing the pharmacokinetic properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME), will be critical for their successful translation into clinical candidates. This will require a multidisciplinary approach, integrating computational modeling, synthetic chemistry, and in vitro and in vivo pharmacological testing.

Q & A

Basic: What are the common synthetic routes for 3-bromo-5-hydroxy-2(1H)-quinolinone, and what factors influence yield and purity?

Methodological Answer:
Synthesis typically involves functionalizing the quinolinone core via halogenation and hydroxylation. For bromination, regioselective electrophilic substitution is critical. Evidence from similar compounds (e.g., 6-bromo-3,4-dihydro-2(1H)-quinolinone) suggests using brominating agents like Br₂ in acidic media or N-bromosuccinimide (NBS) under controlled conditions . Hydroxylation at the 5-position may require protection/deprotection strategies, such as boron trifluoride etherate-mediated cyclization (as in 7-hydroxy-3,4-dihydro-2(1H)-quinolinone synthesis) to prevent side reactions . Key factors:

  • Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency.
  • Temperature control : Halogenation is exothermic; slow addition of Br₂ minimizes decomposition.
  • Purification : Column chromatography (e.g., 10–25% EtOAc/hexane) resolves regioisomers .

Advanced: How can researchers design experiments to evaluate sigma receptor agonist activity of this compound derivatives?

Methodological Answer:
Derivatives can be screened using in vitro receptor binding assays and behavioral models :

  • Receptor binding : Compete with [³H]-DTG for sigma receptor binding in rat brain membranes. IC₅₀ values <100 nM indicate high affinity (e.g., 34b in showed agonist activity at 30 mg/kg) .
  • Functional assays : Measure cAMP modulation or ERK phosphorylation in cell lines expressing sigma receptors.
  • In vivo models :
    • Forced-swimming test : Single-dose reduction in immobility time (e.g., 34b at 10 mg/kg) suggests antidepressant-like activity .
    • CNS recovery models : Assess recovery from halothane-induced coma in mice, a sigma receptor-dependent response.

Basic: What spectroscopic techniques are effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns. For example, the 3-bromo group deshields adjacent protons (δ ~7.5–8.5 ppm), while the 5-hydroxy proton appears as a singlet (δ ~10–12 ppm) .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.
  • HRMS : Verify molecular formula (e.g., C₉H₆BrNO₂ requires m/z 256.95).
    Data contradictions : Use 2D NMR (COSY, HMBC) to resolve overlapping signals. For example, HMBC correlations between C-2 carbonyl and H-3 confirm bromine positioning .

Advanced: How to resolve contradictions in biological activity data of quinolinone derivatives with varying substituents?

Methodological Answer:
Contradictions often arise from substituent positioning or off-target effects . Strategies include:

  • SAR studies : Systematically vary substituents (e.g., compare 3-bromo vs. 6-bromo derivatives). highlights linker length optimization for balanced AChE/MAO-B inhibition .
  • Selectivity profiling : Screen against related receptors (e.g., dopamine D₂, serotonin 5-HT₁A) to rule out promiscuity.
  • Metabolic stability assays : Use liver microsomes to assess if inactive compounds are rapidly metabolized.

Advanced: What strategies optimize the pharmacokinetic properties of this compound for CNS-targeted therapies?

Methodological Answer:

  • Lipophilicity adjustments : Introduce alkyl chains (e.g., propyl linkers in ) to enhance blood-brain barrier (BBB) penetration. LogP values ~2–3 are ideal .
  • Prodrug design : Mask the hydroxyl group as an ester (e.g., acetyl) to improve oral bioavailability.
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; <90% binding ensures sufficient free drug for CNS uptake.

Basic: What are the key considerations in selecting reaction conditions for introducing bromo and hydroxyl groups on the quinolinone core?

Methodological Answer:

  • Bromination :
    • Regioselectivity : Electron-donating groups (e.g., -OH) direct Br to meta positions. Use directing groups (e.g., -NO₂) if para substitution is needed .
    • Solvent choice : DCM or THF minimizes side reactions vs. polar solvents .
  • Hydroxylation :
    • Protection : Use tert-butyldimethylsilyl (TBDMS) ethers to shield -OH during bromination.
    • Deprotection : Fluoride-based reagents (e.g., TBAF) cleave silyl ethers without degrading the quinolinone core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.